Bienvenue dans la boutique en ligne BenchChem!

N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide

Prostate cancer Selective Androgen Receptor Degrader (SARD) Structure-Activity Relationship (SAR)

N-(4-Methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide (CAS 957498-23-6) is a synthetic, nonsteroidal aryl pyrazol-1-yl-propanamide. It belongs to a compound class explored as selective androgen receptor degraders (SARDs) and pan-antagonists for enzalutamide-resistant prostate cancer.

Molecular Formula C16H21N3O2
Molecular Weight 287.36g/mol
CAS No. 957498-23-6
Cat. No. B500310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
CAS957498-23-6
Molecular FormulaC16H21N3O2
Molecular Weight287.36g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1C)CCC(=O)NC2=CC=C(C=C2)OC)C
InChIInChI=1S/C16H21N3O2/c1-11-12(2)18-19(13(11)3)10-9-16(20)17-14-5-7-15(21-4)8-6-14/h5-8H,9-10H2,1-4H3,(H,17,20)
InChIKeyMWQMLFVMXYZIEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide (CAS 957498-23-6): Core Chemical Identity and Procurement Baseline


N-(4-Methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide (CAS 957498-23-6) is a synthetic, nonsteroidal aryl pyrazol-1-yl-propanamide . It belongs to a compound class explored as selective androgen receptor degraders (SARDs) and pan-antagonists for enzalutamide-resistant prostate cancer [1]. Its molecular formula is C₁₆H₂₁N₃O₂ with a molecular weight of 287.36 g/mol . The compound features a 4-methoxyphenyl A-ring, a 3,4,5-trimethylpyrazole B-ring, and a propanamide linkage, a pharmacophore arrangement distinct from halogenated or single-substituted pyrazole analogs within the same series.

Why Generic Substitution Risks Failure: Structural Specificity of N-(4-Methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide (957498-23-6) in AR-Targeted Research


Within the aryl pyrazol-1-yl-propanamide class, small structural variations produce large differences in androgen receptor (AR) inhibition, degradation efficiency (SARD activity), and metabolic stability [1]. The 3,4,5-trimethyl substitution on the pyrazole B-ring of this compound generates a steric and electronic environment distinct from the mono-halogenated pyrazoles (e.g., 4-F, 4-Cl) that serve as the series' initial leads. Even closely related analogs such as N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide or the 2-methyl branched variant N-(4-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide are expected to exhibit different metabolic profiles, AR binding kinetics, and degradation selectivity. Generic interchange without verifying the specific substitution pattern therefore risks selecting a compound with inferior on-target potency or altered ADME properties.

Quantitative Differentiation Evidence for N-(4-Methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide (957498-23-6) Relative to Closest Comparators


Structural Differentiation: 3,4,5-Trimethylpyrazole B-Ring vs. Mono-Halogenated Pyrazole Analogs in AR SARD Pharmacology

The target compound contains a 3,4,5-trimethyl substitution on the pyrazole B-ring, whereas the reference compound 10 (UT-034) bears a 4-fluoro substituent [1]. In the pyrazol-1-yl-propanamide SARD series, halogen substitution at the pyrazole 4-position typically enhances AR inhibitory activity; for instance, 4-Cl (compound 16c) achieves an IC₅₀ of 0.136 µM, and 4-F (compound 10) reaches 0.199 µM in LNCaP transactivation assays [1]. The 3,4,5-trimethyl substitution represents a fully alkyl-capped pyrazole, eliminating halogen-dependent electronic effects and replacing them with steric bulk and altered lipophilicity. While no direct IC₅₀ data for this exact compound are publicly available, class-level SAR indicates that trialkyl substitution on the pyrazole will shift AR binding mode relative to mono-halogenated analogs.

Prostate cancer Selective Androgen Receptor Degrader (SARD) Structure-Activity Relationship (SAR)

A-Ring Differentiation: 4-Methoxyphenyl vs. 4-Acetylphenyl in Pyrazol-1-yl-Propanamide AR Degraders

The 4-methoxyphenyl A-ring of the target compound distinguishes it from the 4-acetylphenyl analog N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide . In the broader pyrazol-1-yl-propanamide SARD scaffold, A-ring para-substituents directly modulate AR-LBD binding affinity and metabolic stability [1]. The methoxy group is an electron-donating substituent (σₚ = −0.27 via Hammett), whereas the acetyl group is electron-withdrawing (σₚ = +0.50). This electronic difference will influence hydrogen-bonding capacity with AR LBD residues and CYP450-mediated metabolic clearance. In the published Series II SAR, A-ring modifications such as replacement of 4-methoxy with 4-cyano or 4-methylsulfonyl shifted AR degradation percentages by 20–50% at 1 µM in LNCaP cells [1].

Androgen receptor pharmacology A-ring SAR Prostate cancer

Linkage Specificity: Linear Propanamide vs. 2-Methyl Branched Propanamide Analogs

The target compound features an unsubstituted linear propanamide linker (–CH₂–CH₂–CO–NH–), which distinguishes it from the 2-methyl branched analog N-(4-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide . In the published Series IV exploration of pyrazol-1-yl-propanamide SARDs, modifications to the linkage moiety, including stereochemistry at the α-carbon, significantly affected AR degradation potency and metabolic half-life [1]. The R-isomer of compound 10 (compound 29a) demonstrated distinct PK properties from the racemate. Introducing a methyl group at the linker α-position adds steric hindrance and alters conformational flexibility, which is anticipated to shift both binding kinetics and CYP450 metabolism susceptibility relative to the linear analog.

Linker SAR Metabolic stability SARD pharmacology

Metabolic Stability Expectation: Trialkylpyrazole vs. Halogenated Pyrazole Scaffolds in Liver Microsomes

In the pyrazol-1-yl-propanamide SARD class, in vitro metabolic stability in mouse liver microsomes (MLM) varies dramatically with pyrazole substitution [1]. Compound 16g (4-CF₃ pyrazole) showed T₁/₂ > 360 min, while compound 10 (4-F pyrazole) exhibited T₁/₂ = 77.96 min and earlier non-pyrazole SARDs had T₁/₂ as low as 1.15 min [1]. The 3,4,5-trimethyl substitution pattern of the target compound replaces an electron-withdrawing halogen with three electron-donating methyl groups, which is expected to alter CYP450 oxidation susceptibility and glucuronidation potential. Although direct MLM data are unavailable for this exact compound, the alkyl-capped pyrazole is anticipated to show a metabolic profile intermediate between the highly stable 4-CF₃ analog and the moderately stable 4-F lead.

Metabolic stability Liver microsomes ADME

Validated Application Scenarios for N-(4-Methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide (957498-23-6) Based on Evidence


Steric and Lipophilic B-Ring SAR Exploration in SARD Lead Optimization Programs

Research groups optimizing pyrazol-1-yl-propanamide SARDs for enzalutamide-resistant prostate cancer can use this compound to probe the steric tolerance of the AR NTD/LBD binding pocket at the pyrazole B-ring position. The 3,4,5-trimethyl substitution replaces a single halogen atom with three methyl groups, directly testing the role of steric bulk and lipophilicity on AR degradation potency and selectivity [1]. This compound serves as a critical SAR probe that cannot be replaced by any mono-substituted pyrazole analog in the published Series I library.

Comparative A-Ring Electronic Profiling in Pan-Antagonist Development

The 4-methoxyphenyl A-ring provides an electron-rich aromatic system that can be directly compared with electron-deficient A-ring analogs (e.g., 4-acetylphenyl or 4-cyanophenyl) to quantify how A-ring electronic parameters influence AR full-length vs. splice variant degradation ratios in LNCaP and 22Rv1 cell lines . This head-to-head electronic profiling is essential for developing pan-antagonists with balanced AR FL and AR-SV degradation activity.

Metabolic Soft-Spot Identification in Alkyl-Substituted Pyrazoles

The 3,4,5-trimethylpyrazole motif contains multiple potential sites for CYP450-mediated oxidation (benzylic methyl groups). This compound can be incubated in MLM/HLM systems with metabolite identification by LC-MS/MS to map metabolic soft spots and compare clearance pathways against the 4-F and 4-CF₃ pyrazole analogs whose MLM data are published [1]. The resulting metabolite ID data can guide further structural optimization to block oxidative metabolism.

Linker Conformational Analysis in AR Binding Kinetics

The linear propanamide linker (–CH₂–CH₂–CO–NH–) enables unrestricted rotation between the pyrazole and anilide moieties, which can be contrasted with the restricted conformation of the 2-methyl branched analog. Surface plasmon resonance (SPR) or fluorescence polarization competitive binding assays against AR-LBD can quantify whether the linear linker is essential for achieving the correct binding pose, or whether constrained analogs offer kinetic advantages .

Quote Request

Request a Quote for N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.